molecular formula C18H20N2O2 B3851969 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid

3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid

Cat. No. B3851969
M. Wt: 296.4 g/mol
InChI Key: GPRFMBXZEAMEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid, also known as PIPER, is a chemical compound that has shown potential in various scientific research fields. This compound belongs to the class of biphenyl derivatives and has a molecular formula of C19H20N2O2. The aim of

Mechanism of Action

The mechanism of action of 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid is not well understood. However, studies have shown that 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid can bind to various receptors in the brain such as the dopamine D2 receptor and the serotonin 5-HT1A receptor. 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid has also been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid has various biochemical and physiological effects. 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid in lab experiments is its high purity. 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid can be synthesized with high purity, which makes it ideal for use in various scientific research fields. However, one of the limitations of using 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid in lab experiments is its low solubility in water. This can make it difficult to dissolve 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid. One of the future directions is to further investigate the mechanism of action of 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid. Understanding the mechanism of action of 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid can help to identify potential drug targets and improve the design of 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid-based drugs. Another future direction is to investigate the potential of 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid as a PET imaging agent. PET imaging with 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid can provide valuable information about the distribution and function of various receptors in the brain. Finally, future studies can investigate the potential of 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid in combination therapy with other drugs for the treatment of various diseases.

Scientific Research Applications

3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications of 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid is in the field of medicinal chemistry. 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid has been shown to have potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and depression. 3'-(piperazin-1-ylmethyl)biphenyl-3-carboxylic acid has also been studied for its potential as a positron emission tomography (PET) imaging agent.

properties

IUPAC Name

3-[3-(piperazin-1-ylmethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(22)17-6-2-5-16(12-17)15-4-1-3-14(11-15)13-20-9-7-19-8-10-20/h1-6,11-12,19H,7-10,13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRFMBXZEAMEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Piperazin-1-ylmethyl)phenyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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